Loxoprofen sodium dihydrate

Catalog No.
S656191
CAS No.
226721-96-6
M.F
C15H21NaO5
M. Wt
304.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Loxoprofen sodium dihydrate

CAS Number

226721-96-6

Product Name

Loxoprofen sodium dihydrate

IUPAC Name

sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate;dihydrate

Molecular Formula

C15H21NaO5

Molecular Weight

304.31 g/mol

InChI

InChI=1S/C15H18O3.Na.2H2O/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;;;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18);;2*1H2/q;+1;;/p-1

InChI Key

BAZQYVYVKYOAGO-UHFFFAOYSA-M

SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].O.O.[Na+]

Synonyms

156-S, 2-(4-((2-oxocyclopentyl)methyl)phenyl)propionic acid, 2-OCPPP, CS 600, CS-600, loxoprofen, loxoprofen alcohol, loxoprofen sodium dihydrate, loxoprofen sodium, (R*,S*)-isomer, sodium 2-(4-(2-oxocyclopentylmethyl)phenyl)propionate dihydrate, sodium loxoprofen

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].O.O.[Na+]

Analgesic and Anti-inflammatory Effects

Loxoprofen sodium dihydrate has been studied in various pre-clinical and clinical trials for its analgesic and anti-inflammatory effects in various conditions. These include:

  • Osteoarthritis: Studies have shown loxoprofen sodium dihydrate to be effective in reducing pain and improving function in patients with osteoarthritis of the knee and hip .
  • Musculoskeletal pain: Loxoprofen sodium dihydrate has also shown efficacy in relieving pain associated with various musculoskeletal conditions like low back pain, neck pain, and shoulder pain .
  • Menstrual cramps: Research suggests loxoprofen sodium dihydrate may be effective in reducing pain and dysmenorrhea (painful menstruation) .

Other Potential Applications

Beyond its established uses, loxoprofen sodium dihydrate is being investigated for its potential benefits in other areas:

  • Atherosclerosis: Studies in mice suggest loxoprofen sodium dihydrate may reduce the formation of atherosclerotic lesions in the arteries, potentially beneficial for cardiovascular health .
  • Benign prostatic hyperplasia (BPH): Loxoprofen sodium dihydrate may improve nocturia (frequent urination at night) in men with BPH by increasing bladder capacity .

It's important to note that the research on these potential applications is ongoing, and further studies are needed to confirm the efficacy and safety of loxoprofen sodium dihydrate for these purposes.

Additional Research on Loxoprofen Sodium Dihydrate

Research is also ongoing in other areas related to loxoprofen sodium dihydrate, including:

  • Developing new formulations for improved delivery and efficacy
  • Assessing the drug's stability and potential interactions with other medications
  • Investigating the drug's mechanism of action in different disease processes

Loxoprofen sodium dihydrate is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is the sodium salt of loxoprofen, which is a propionic acid derivative. The molecular formula of loxoprofen sodium dihydrate is C15H21NaO5C_{15}H_{21}NaO_{5} with a molecular weight of approximately 304.31 g/mol. It exists as a dihydrate, meaning it contains two molecules of water per molecule of the compound, which can influence its stability and solubility characteristics .

Loxoprofen acts as a non-selective cyclooxygenase (COX) inhibitor. COX enzymes are involved in the production of prostaglandins, which play a role in inflammation, pain, and fever []. By inhibiting COX, loxoprofen reduces prostaglandin synthesis, leading to its anti-inflammatory, analgesic, and antipyretic effects.

  • Toxicity: Loxoprofen exhibits similar side effects as other NSAIDs, including gastrointestinal irritation, kidney problems, and increased risk of bleeding [].
  • Flammability: Data unavailable, but the organic components likely pose some fire hazard.
  • Reactivity: Loxoprofen can react with strong acids or bases, causing decomposition.
That are significant for its pharmacological activity. As a prodrug, loxoprofen is rapidly converted into its active trans-alcohol metabolite through carbonyl reduction in the liver. This conversion is facilitated by carbonyl reductase enzymes. The compound also undergoes oxidation via cytochrome P450 enzymes (CYP3A4/5), leading to the formation of several hydroxylated metabolites, which are further conjugated through glucuronidation before excretion .

The synthesis of loxoprofen sodium dihydrate typically involves multiple steps including:

  • Dieckmann condensation reactions.
  • Hydrolysis and decarboxylation processes.
  • Neutralization with sodium hydroxide to yield the final product .

Loxoprofen sodium dihydrate exhibits potent anti-inflammatory effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain. The inhibition of these enzymes leads to reduced levels of prostaglandins, thereby alleviating pain and inflammation. Its analgesic effects are comparable to those of other NSAIDs, making it effective in treating conditions such as arthritis, muscle pain, and postoperative pain .

The synthesis of loxoprofen sodium dihydrate can be achieved through various methods:

  • Dieckmann Condensation: Using adipic acid diester as a starting material, a Dieckmann condensation reaction with 2-(4-bromomethyl phenyl) propionate under strong alkaline conditions leads to the formation of intermediate compounds .
  • Hydrolysis and Decarboxylation: The intermediate undergoes hydrolysis followed by decarboxylation under acidic conditions to yield another intermediate compound .
  • Final Neutralization: Finally, treatment with aqueous sodium hydroxide results in the formation of loxoprofen sodium dihydrate with high purity and yield .

Loxoprofen sodium dihydrate is widely used in clinical settings for:

  • Pain Management: Effective in alleviating acute and chronic pain associated with various conditions.
  • Anti-inflammatory Treatments: Used in managing inflammatory disorders such as rheumatoid arthritis and osteoarthritis.
  • Postoperative Pain Relief: Commonly prescribed following surgical procedures to reduce pain and discomfort .

Studies on drug interactions indicate that loxoprofen can interact with other medications metabolized by cytochrome P450 enzymes, particularly CYP3A4/5. This can lead to altered drug efficacy or increased risk of adverse effects when co-administered with other drugs that utilize the same metabolic pathways. Additionally, concurrent use with other NSAIDs or anticoagulants may increase the risk of gastrointestinal bleeding .

Loxoprofen sodium dihydrate shares similarities with other non-steroidal anti-inflammatory drugs but has unique attributes that distinguish it from them:

Compound NameStructure TypeUnique Features
IbuprofenPropionic acid derivativeWidely used; less potent than loxoprofen
KetoprofenPropionic acid derivativeMore selective for COX-1; different side effect profile
NaproxenPropionic acid derivativeLonger half-life; more potent anti-inflammatory action
DiclofenacPhenylacetic acid derivativeMore potent but associated with higher gastrointestinal risks
FlurbiprofenPropionic acid derivativeSimilar mechanism; often used for migraine treatment

Loxoprofen's unique aspect lies in its rapid conversion to an active metabolite and its efficacy in treating both pain and inflammation while minimizing gastrointestinal side effects compared to some other NSAIDs .

UNII

Z2DR42L11Y

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Loxoprofen sodium
Loxoprofen sodium dihydrate

Dates

Last modified: 08-15-2023

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